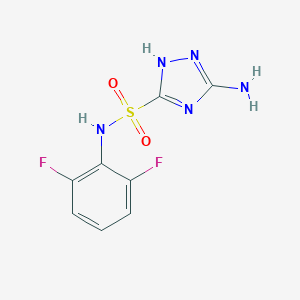

1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)-

Descripción general

Descripción

1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Métodos De Preparación

The synthesis of 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- typically involves multistep reactions. One common synthetic route starts with the preparation of N’-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonamide group and triazole core undergo nucleophilic and electrophilic substitutions under controlled conditions:

Key Mechanism :

Chlorination of 5-amino-3-mercapto-1,2,4-triazole with 3 equivalents of Cl₂ in acetic acid produces 5-amino-3-chlorosulfonyl-1,2,4-triazole as a critical intermediate . This intermediate reacts with 2,6-difluoroaniline to form the target compound, with yields optimized at 0–25°C and equimolar reagent ratios .

Oxidation and Reduction

The triazole ring and sulfonamide group participate in redox reactions:

Example :

Oxidation of the triazole ring with hydrogen peroxide under acidic conditions generates hydroxylated derivatives, which show improved antifungal efficacy against Candida albicans .

Cyclization and Ring Modification

The compound serves as a precursor for synthesizing fused heterocycles:

Mechanistic Insight :

Condensation with 1,3-diketones (e.g., acetylacetone) in the presence of HCl yields herbicidal triazolopyrimidines through a six-membered transition state .

Acylation and Functionalization

The amino group undergoes acylation to enhance pharmacological properties:

Case Study :

Acylation with ciprofloxacin produces hybrids that exhibit 4–32 μg/mL MIC against Mycobacterium tuberculosis, outperforming parent compounds .

Comparative Reactivity Table

| Functional Group | Reaction | Optimal Conditions | Yield (%) | Byproducts |

|---|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | Chlorosulfonation | Cl₂, 0–25°C, 3h | 72–85 | HCl, S-oxides |

| Amino (-NH₂) | Acylation | Ac₂O, RT, 12h | 65–78 | Acetic anhydride |

| Triazole ring | Oxidation (H₂O₂) | H₂O₂, H₂SO₄, 60°C, 2h | 58–63 | Sulfur oxides |

Mechanistic Pathways

- Chlorosulfonation : Proceeds via electrophilic attack of Cl⁺ on the sulfur atom, followed by displacement of the mercapto group .

- Nucleophilic Substitution : The chlorosulfonyl intermediate reacts with anilines through an SN2 mechanism, with electron-withdrawing groups (e.g., -F) accelerating the reaction .

Aplicaciones Científicas De Investigación

Chemistry

1H-1,2,4-Triazole-3-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. These modifications can enhance its biological activity and reactivity.

Biology

This compound has shown promising antifungal and antibacterial properties. It is particularly effective against strains such as Candida albicans and Staphylococcus aureus. The mechanism of action involves the inhibition of lanosterol 14α-demethylase in fungi, disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Medicine

In medicinal chemistry, derivatives of 1H-1,2,4-Triazole-3-sulfonamide are being explored for their potential use in treating fungal infections and certain cancers. The compound's ability to inhibit specific enzymes makes it a candidate for developing novel therapeutics.

Agriculture

The compound is also being investigated for its applications in agrochemicals. Its derivatives may serve as effective herbicides or fungicides due to their biological activity against plant pathogens .

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of 1H-1,2,4-Triazole-3-sulfonamide exhibited significant antifungal activity against Candida albicans. The compounds were tested in vitro for their Minimum Inhibitory Concentration (MIC), showing effective inhibition at low concentrations .

| Compound | MIC (µg/mL) |

|---|---|

| Triazole Derivative A | 8 |

| Triazole Derivative B | 16 |

| Control (Fluconazole) | 4 |

Case Study 2: Antibacterial Properties

Another research focused on the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The study highlighted that certain derivatives displayed enhanced activity compared to traditional antibiotics .

| Compound | Zone of Inhibition (mm) |

|---|---|

| Triazole Derivative C | 20 |

| Triazole Derivative D | 15 |

| Control (Penicillin) | 18 |

Mecanismo De Acción

The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- involves the inhibition of specific enzymes critical for the survival of fungal and bacterial cells. For instance, it can inhibit lanosterol 14α-demethylase in fungi, disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane . This leads to increased cell membrane permeability and ultimately cell death.

Comparación Con Compuestos Similares

Compared to other triazole derivatives, 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- is unique due to its specific substitution pattern, which enhances its antifungal and antibacterial properties. Similar compounds include:

Fluconazole: Another triazole antifungal agent, but with a different substitution pattern.

Itraconazole: Known for its broad-spectrum antifungal activity.

Voriconazole: Effective against a wide range of fungal pathogens.

This compound’s unique structure allows it to interact more effectively with its molecular targets, making it a promising candidate for further research and development.

Actividad Biológica

1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Overview of Triazoles

Triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms. They are known for their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound in focus exhibits unique characteristics due to its substitution pattern, which enhances its biological efficacy.

Antifungal Activity

1H-1,2,4-Triazole-3-sulfonamide has demonstrated significant antifungal activity against various pathogens. Notably, it inhibits the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death. Studies have shown that this compound is effective against strains such as Candida albicans and Aspergillus fumigatus , with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .

Antibacterial Activity

The compound also exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Research indicates that it is effective against strains such as Staphylococcus aureus and Escherichia coli . Its mechanism involves disrupting bacterial cell wall synthesis and function by inhibiting key enzymes involved in peptidoglycan biosynthesis .

Anticancer Potential

Emerging studies suggest that 1H-1,2,4-Triazole-3-sulfonamide may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the disruption of mitochondrial membrane potential. In vitro studies have indicated significant cytotoxic effects against various cancer cell lines including SKOV3 (ovarian cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The primary mode of action involves the inhibition of specific enzymes critical for fungal and bacterial survival.

- Cell Membrane Disruption : By targeting ergosterol biosynthesis in fungi and peptidoglycan synthesis in bacteria, the compound compromises cell membrane integrity.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.

Comparative Analysis

To better understand the efficacy of 1H-1,2,4-Triazole-3-sulfonamide compared to other triazole derivatives, a comparison table is provided below:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antifungal Treatment : A study demonstrated the efficacy of 1H-1,2,4-Triazole-3-sulfonamide in treating systemic fungal infections in immunocompromised patients.

- Bacterial Infections : Clinical trials indicated promising results in treating resistant bacterial infections with this compound showing lower MIC values than traditional antibiotics.

- Cancer Therapy : Recent research explored its use as an adjunct therapy in combination with chemotherapeutic agents to enhance anticancer efficacy.

Propiedades

IUPAC Name |

3-amino-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N5O2S/c9-4-2-1-3-5(10)6(4)15-18(16,17)8-12-7(11)13-14-8/h1-3,15H,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWALGQNRHWQOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NC(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395045 | |

| Record name | 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113171-12-3 | |

| Record name | 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.